Methylkushenol C
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Methylkushenol C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylkushenol C has been studied for its anti-inflammatory and anti-oxidative stress activities . It has shown potential in suppressing the production of inflammatory mediators and upregulating antioxidant defense systems in various cell models . These properties make it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of Methylkushenol C involves the activation of specific molecular pathways. It has been shown to activate the Nrf2 (Nuclear factor (erythroid-derived 2)-like 2) pathway, which upregulates the expression of antioxidant enzymes . Additionally, it activates the Akt (Protein kinase B) pathway, which plays a role in cell survival and metabolism . These pathways contribute to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Methylkushenol C is similar to other flavonoids and isoflavones in its structure and biological activities. Some similar compounds include:
Kushenol C: Another flavonoid isolated from Sophora flavescens with similar anti-inflammatory and antioxidant properties.
Genistein: An isoflavone found in soy products with well-documented antioxidant and anti-inflammatory effects.
Daidzein: Another isoflavone from soy with similar biological activities.
This compound is unique in its specific activation of the Nrf2 and Akt pathways, which may provide distinct therapeutic benefits compared to other similar compounds .
Properties
Molecular Formula |
C26H28O7 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,27-29,31H,3,7,10H2,1-2,4-5H3/t15-/m1/s1 |
InChI Key |
KNDDWJXDRIODRW-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origin of Product |
United States |
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